(Z)-6-ethoxy-2-(2-ethoxybenzylidene)benzofuran-3(2H)-one
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Overview
Description
(Z)-6-ethoxy-2-(2-ethoxybenzylidene)benzofuran-3(2H)-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzofuran core with ethoxy and ethoxybenzylidene substituents, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-6-ethoxy-2-(2-ethoxybenzylidene)benzofuran-3(2H)-one typically involves the condensation of 6-ethoxybenzofuran-3(2H)-one with 2-ethoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the benzylidene double bond can yield the corresponding benzofuran derivative with a saturated side chain.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 6-ethoxy-2-(2-ethoxybenzylidene)benzofuran-3(2H)-one derivatives with aldehyde or carboxylic acid groups.
Reduction: Formation of 6-ethoxy-2-(2-ethoxybenzyl)benzofuran-3(2H)-one.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a synthetic intermediate.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential therapeutic applications due to its structural similarity to other biologically active benzofurans.
Industry:
- Potential use in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-6-ethoxy-2-(2-ethoxybenzylidene)benzofuran-3(2H)-one is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The ethoxy and benzylidene groups may play a role in binding to these targets, influencing the compound’s activity.
Comparison with Similar Compounds
- (Z)-6-ethoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one
- (Z)-6-ethoxy-2-(2-hydroxybenzylidene)benzofuran-3(2H)-one
- (Z)-6-ethoxy-2-(2-chlorobenzylidene)benzofuran-3(2H)-one
Comparison:
Structural Differences: The primary differences lie in the substituents on the benzylidene group (e.g., methoxy, hydroxy, chloro).
Chemical Properties: These differences can affect the compound’s reactivity, solubility, and stability.
Biological Activity:
(Z)-6-ethoxy-2-(2-ethoxybenzylidene)benzofuran-3(2H)-one stands out due to its specific ethoxy substituents, which may impart unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2Z)-6-ethoxy-2-[(2-ethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-3-21-14-9-10-15-17(12-14)23-18(19(15)20)11-13-7-5-6-8-16(13)22-4-2/h5-12H,3-4H2,1-2H3/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRZWYBPCWOSKE-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OCC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OCC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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